molecular formula C6H12N2O2S2 B12803397 Ethylene bis mercaptoacetamide CAS No. 692-93-3

Ethylene bis mercaptoacetamide

Cat. No.: B12803397
CAS No.: 692-93-3
M. Wt: 208.3 g/mol
InChI Key: SQPIKOWZWIINCK-UHFFFAOYSA-N
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Description

Ethylene bis mercaptoacetamide is a chemical compound with the molecular formula C6H12N2O2S2 It contains two mercaptoacetamide groups linked by an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene bis mercaptoacetamide can be synthesized through a multi-step process. One common method involves the reaction of ethylene diamine with mercaptoacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethylene bis mercaptoacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercapto (–SH) groups, which are highly reactive.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto groups to form disulfides.

    Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding thiol form.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfide-linked compounds, while reduction can produce thiol derivatives.

Scientific Research Applications

Ethylene bis mercaptoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical research.

    Medicine: Research has explored its potential as an antimicrobial and antimycobacterial agent, particularly against drug-resistant strains of bacteria.

    Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethylene bis mercaptoacetamide involves its interaction with specific molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its use as an antimicrobial agent, where it can disrupt the function of essential bacterial enzymes.

Comparison with Similar Compounds

Ethylene bis mercaptoacetamide can be compared with other mercaptoacetamide derivatives:

    N-Aryl mercaptoacetamides: These compounds also contain mercaptoacetamide groups but have different substituents on the nitrogen atom. They are known for their potential as multi-target inhibitors of metallo-β-lactamases and other enzymes.

    Mercaptoacetic acid derivatives: These compounds have similar reactivity due to the presence of the mercapto group but differ in their overall structure and applications.

The uniqueness of this compound lies in its ethylene bridge, which provides distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

692-93-3

Molecular Formula

C6H12N2O2S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]ethyl]acetamide

InChI

InChI=1S/C6H12N2O2S2/c9-5(3-11)7-1-2-8-6(10)4-12/h11-12H,1-4H2,(H,7,9)(H,8,10)

InChI Key

SQPIKOWZWIINCK-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CS)NC(=O)CS

Origin of Product

United States

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